molecular formula C10H18O3 B14607409 Ethyl 6-methyl-4-oxoheptanoate CAS No. 57753-63-6

Ethyl 6-methyl-4-oxoheptanoate

Cat. No.: B14607409
CAS No.: 57753-63-6
M. Wt: 186.25 g/mol
InChI Key: BPPDNSREFWRLJM-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-oxoheptanoate is an organic compound with the molecular formula C10H18O3 It is an ester, characterized by the presence of a carbonyl group adjacent to an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-methyl-4-oxoheptanoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with 1-bromo-3-methylbutane under basic conditions to yield the desired ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, purification through distillation, and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methyl-4-oxoheptanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: Formation of 6-methyl-4-oxoheptanoic acid.

    Reduction: Formation of 6-methyl-4-hydroxyheptanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 6-methyl-4-oxoheptanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-methyl-4-oxoheptanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways. The carbonyl group can also form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Ethyl 6-methyl-4-oxoheptanoate can be compared with similar compounds such as:

    Ethyl 4-oxopentanoate: Both compounds are esters with a carbonyl group, but differ in the length and branching of their carbon chains.

    Ethyl 6-methyl-5-oxoheptanoate: This compound has a similar structure but with a different position of the carbonyl group.

Properties

CAS No.

57753-63-6

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 6-methyl-4-oxoheptanoate

InChI

InChI=1S/C10H18O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h8H,4-7H2,1-3H3

InChI Key

BPPDNSREFWRLJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)CC(C)C

Origin of Product

United States

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